molecular formula C16H25N3O3S B4490421 N-tert-butyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

N-tert-butyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide

Cat. No.: B4490421
M. Wt: 339.5 g/mol
InChI Key: UCWAYBHAXBJYCM-UHFFFAOYSA-N
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Description

N-tert-butyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core with a tert-butyl group and a sulfonyl group attached to a piperazine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with tert-butylamine under controlled conditions to form the benzamide.

    Introduction of the Piperazine Ring: The next step involves the sulfonylation of the piperazine ring. This is achieved by reacting the piperazine with a sulfonyl chloride derivative.

    Final Coupling: The final step is the coupling of the sulfonylated piperazine with the benzamide core under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be employed to modify the sulfonyl group or other parts of the molecule.

    Substitution: The benzamide core and piperazine ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-tert-butyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-3-[(4-methylpiperazin-1-yl)phenyl]benzamide
  • N-tert-butyl-3-[(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide
  • N-tert-butyl-3-[(4-methylpiperazin-1-yl)phenylamino]benzenesulfonamide

Uniqueness

N-tert-butyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-tert-butyl-3-(4-methylpiperazin-1-yl)sulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c1-16(2,3)17-15(20)13-6-5-7-14(12-13)23(21,22)19-10-8-18(4)9-11-19/h5-7,12H,8-11H2,1-4H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWAYBHAXBJYCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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